3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine
Overview
Description
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular formula C10H9BrN2O It belongs to the class of naphthyridines, which are characterized by a fused ring system containing nitrogen atoms
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine belongs, have a wide range of pharmacological applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with various biological targets to exert their effects .
Biochemical Pathways
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s interactions with enzymes often involve nucleophilic or electrophilic reagents, leading to modifications in side chains or the formation of metal complexes . These interactions are essential for its biological functions and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound exhibits anticancer properties by modulating specific signaling pathways and inducing apoptosis . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic functions . Additionally, this compound can affect gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can undergo oxidation or reduction reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 2-methoxy-5-methyl-1,6-naphthyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core, enhancing their chemical and biological properties .
Scientific Research Applications
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methyl-1,6-naphthyridine: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Bromo-1,6-naphthyridine: Lacks the methoxy and methyl groups, leading to different chemical properties and applications.
Uniqueness
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-2-methoxy-5-methyl-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFKCOPBQCZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248518 | |
Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383468-70-9 | |
Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383468-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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